molecular formula C21H16ClN3O5 B1238494 4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide

4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide

Cat. No. B1238494
M. Wt: 425.8 g/mol
InChI Key: MRRPZMLOSSTMBR-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(3-methylanilino)-1-(5-nitro-2-furanyl)-3-oxoprop-1-en-2-yl]benzamide is a secondary carboxamide.

Scientific Research Applications

Synthesis and Derivative Studies

  • The compound has been a subject of interest in the synthesis of various derivatives, such as 2-amino-4-[β-(5′-nitro-2′-furyl)vinyl]thiazole and its α- and N-substituted derivatives. These derivatives are synthesized through reactions involving thiourea and bromine in chloroform, demonstrating the compound's versatility in chemical synthesis (Saldabol & Krylova, 1969).

Antibacterial Activity

  • Some derivatives of this compound, specifically 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles, have shown strong antibacterial activity against Staphylococcus aureus, indicating potential applications in antibacterial treatments (Hirao & Kato, 1971).

DNA Metabolism Research

  • A nitrofuran derivative closely related to this compound has been used to study its effects on DNA metabolism in Escherichia coli. It was found to inhibit DNA synthesis and induce degradation, providing insights into the mechanisms of DNA metabolism and potential applications in genetic research (Kato, Sugino & Endo, 1966).

Mosquito Development Inhibition

  • Related compounds, such as substituted benzamides, have been found to inhibit mosquito development effectively, suggesting potential applications in pest control and the study of mosquito-borne diseases (Schaefer, Miura, Wilder & Mulligan, 1978).

Antimalarial Agent Development

  • Derivatives of this compound, specifically N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, have shown potential as novel leads for anti-malarial agents, demonstrating its relevance in the development of new treatments for malaria (Wiesner et al., 2003).

properties

Molecular Formula

C21H16ClN3O5

Molecular Weight

425.8 g/mol

IUPAC Name

4-chloro-N-[(E)-3-(3-methylanilino)-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H16ClN3O5/c1-13-3-2-4-16(11-13)23-21(27)18(12-17-9-10-19(30-17)25(28)29)24-20(26)14-5-7-15(22)8-6-14/h2-12H,1H3,(H,23,27)(H,24,26)/b18-12+

InChI Key

MRRPZMLOSSTMBR-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Cl

SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide
Reactant of Route 3
4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide
Reactant of Route 4
4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide
Reactant of Route 5
4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide
Reactant of Route 6
4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide

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